Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Overview
Description
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, a compound belonging to the isoquinoline class, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Structural Overview
This compound is characterized by the molecular formula and a molecular weight of approximately 203.19 g/mol. Its structure includes a bicyclic aromatic system significant for various biological activities and synthetic applications .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Similar to other isoquinoline derivatives, this compound has been investigated for its potential antimicrobial effects. Isoquinolines are known to exhibit activity against various bacterial strains .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Isoquinolines have been reported to inhibit tumor growth and induce apoptosis in cancer cells .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to optimize yield and purity. Key reactions include:
- Oxidation : The compound can be oxidized to form corresponding quinoline derivatives.
- Reduction : Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroisoquinoline derivatives.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring .
Study on Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Mechanism Investigation
Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This finding highlights its potential therapeutic application in oncology .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally related compounds reveals unique features that may influence biological activity:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Structure | Contains an additional methyl group which may influence biological activity. |
Isoquinolin-6-yl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Structure | Features a different substitution pattern that can affect pharmacokinetics. |
Methyl 2-[2-(2-bromophenyl)acetamido]-1-oxo-1,2-dihydroisoquinoline | Structure | Incorporates a bromophenyl group which may enhance lipophilicity and receptor interactions. |
Future Research Directions
Despite the promising findings regarding the biological activity of this compound, there remains a scarcity of scientific literature specifically focused on this compound. Further research is required to elucidate its mechanisms of action and explore its efficacy in vivo.
Properties
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIJPUALSQELGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348869 | |
Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-84-0 | |
Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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